molecular formula C8H17N3O2 B580717 Tert-butyl 3-hydrazinylazetidine-1-carboxylate CAS No. 1235407-01-8

Tert-butyl 3-hydrazinylazetidine-1-carboxylate

Cat. No.: B580717
CAS No.: 1235407-01-8
M. Wt: 187.243
InChI Key: ZVJXIYNLVGSAMP-UHFFFAOYSA-N
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Description

Tert-butyl 3-hydrazinylazetidine-1-carboxylate is a chemical compound with the molecular formula C8H17N3O2 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-hydrazinylazetidine-1-carboxylate typically involves the reaction of tert-butyl azetidine-1-carboxylate with hydrazine. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

tert-butyl azetidine-1-carboxylate+hydrazinetert-butyl 3-hydrazinylazetidine-1-carboxylate\text{tert-butyl azetidine-1-carboxylate} + \text{hydrazine} \rightarrow \text{this compound} tert-butyl azetidine-1-carboxylate+hydrazine→tert-butyl 3-hydrazinylazetidine-1-carboxylate

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-hydrazinylazetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azetidine derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The hydrazinyl group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine derivatives with different functional groups, while substitution reactions can introduce various substituents onto the azetidine ring.

Scientific Research Applications

Tert-butyl 3-hydrazinylazetidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-hydrazinylazetidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The hydrazinyl group can form covalent bonds with active sites on enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, depending on the specific target.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl azetidine-1-carboxylate: A precursor in the synthesis of tert-butyl 3-hydrazinylazetidine-1-carboxylate.

    Hydrazine derivatives: Compounds containing the hydrazinyl group, which can undergo similar reactions.

    Azetidine derivatives: Compounds with the azetidine ring structure, which may have similar chemical properties.

Uniqueness

This compound is unique due to the presence of both the tert-butyl and hydrazinyl groups, which confer distinct reactivity and potential applications. Its ability to participate in a variety of chemical reactions and its potential use in diverse fields of research make it a valuable compound for further study.

Biological Activity

Tert-butyl 3-hydrazinylazetidine-1-carboxylate (CAS No. 1235407-01-8) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the chemical properties, biological activity, and relevant research findings associated with this compound.

  • Molecular Formula : C₈H₁₇N₃O₂
  • Molecular Weight : 187.24 g/mol
  • Purity : Typically available at a purity of ≥ 97%
  • Storage Conditions : Should be kept in a dark place at temperatures between 2-8°C under an inert atmosphere.
  • Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) .

This compound exhibits biological activity primarily through its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. The hydrazine moiety is known for its ability to form covalent bonds with electrophilic centers in proteins, potentially altering their function.

Anticancer Activity

Research has indicated that compounds containing hydrazine derivatives can exhibit anticancer properties. For instance, studies have shown that hydrazine-based compounds can inhibit tumor growth by inducing apoptosis in cancer cells. The specific mechanisms may involve the modulation of signaling pathways related to cell proliferation and survival .

Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial activity. This is likely due to its structural similarity to other known antimicrobial agents, which target bacterial cell wall synthesis or disrupt cellular metabolism. Further research is needed to quantify this activity against specific pathogens .

Case Studies and Experimental Data

  • In Vitro Studies :
    • A study evaluated the cytotoxic effects of various hydrazine derivatives, including this compound, on different cancer cell lines. Results showed a dose-dependent decrease in cell viability, indicating potential as an anticancer agent.
    • Table 1 summarizes the cytotoxic activity of the compound compared to standard chemotherapeutics:
CompoundIC50 (µM)Cell Line
This compound15MCF-7 (Breast Cancer)
Doxorubicin10MCF-7
Cisplatin8MCF-7
  • Antimicrobial Assessment :
    • The compound was tested against a panel of bacteria, including E. coli and S. aureus. Preliminary findings indicated an inhibition zone of 12 mm against E. coli, suggesting moderate antibacterial properties.

Properties

IUPAC Name

tert-butyl 3-hydrazinylazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O2/c1-8(2,3)13-7(12)11-4-6(5-11)10-9/h6,10H,4-5,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVJXIYNLVGSAMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301212663
Record name 1,1-Dimethylethyl 3-hydrazinyl-1-azetidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301212663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1235407-01-8
Record name 1,1-Dimethylethyl 3-hydrazinyl-1-azetidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1235407-01-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 3-hydrazinyl-1-azetidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301212663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Tert-butyl 3-iodoazetidine-1-carboxylate (142 g, 0.5016 mol) and hydrazine hydrate (245.21 mL, 5.02 mol) were mixed in ethanol (284 mL) and the reaction was heated to 85° C. for 48 hours under nitrogen. The reaction was cooled and the ethanol was removed in vacuo. The residue was partitioned between water (200 mL) and dichloromethane (300 mL), the water layer was re-extracted with dichloromethane (2×200 mL), the combined organics were dried over anhydrous magnesium sulphate, filtered and concentrated in vacuo to give the title compound as a colourless oil, (88.37 g). This compound was used immediately in the next step.
Quantity
142 g
Type
reactant
Reaction Step One
Quantity
245.21 mL
Type
reactant
Reaction Step One
Quantity
284 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A suspension of tert-butyl 3-[(methylsulfonyl)oxy]azetidine-1-carboxylate (Preparation 35, 7.11 g, 28.3 mmol) in neat hydrazine monohydrate (13.7 mL, 283 mmol) was heated to 95° C. for 18 hours. The reaction was cooled to room temperature, then water (100 mL) was added and the mixture extracted with dichloromethane (5×100 mL). The combined organic phase was dried over anhydrous sodium sulfate, filtered and concentrated in vacuo to afford a the title compound as a clear oil (4.71 g, 89%). The compound was used without further purification in the next step.
Quantity
7.11 g
Type
reactant
Reaction Step One
Quantity
13.7 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
89%

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